molecular formula C7H6FNS B1299959 4-Fluorothiobenzamide CAS No. 22179-72-2

4-Fluorothiobenzamide

Cat. No. B1299959
CAS RN: 22179-72-2
M. Wt: 155.19 g/mol
InChI Key: VQFOHZWOKJQOGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to their applications in medicinal chemistry and as radiotracers in PET imaging. For instance, the synthesis of 4-[(18)F]fluorobenzylamine is achieved through the reduction of 4-[(18)F]fluorobenzonitrile using transition metal-assisted sodium borohydride, which could potentially be adapted for the synthesis of 4-fluorothiobenzamide . Another paper describes the synthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, which involves a nucleophilic labelling method that could be relevant for introducing fluorine into thiobenzamide derivatives .

Molecular Structure Analysis

The molecular structure of 4-fluorothiobenzamide would consist of a benzamide core with a fluorine atom substituted at the para position and a thioamide group. The papers do not directly discuss the molecular structure of 4-fluorothiobenzamide, but they do mention the synthesis and applications of various fluorinated aromatic compounds, which share some structural similarities .

Chemical Reactions Analysis

The papers provided discuss several chemical reactions involving fluorinated compounds. For example, the synthesis of 4-fluorobenzylamine-based thiol group-reactive prosthetic groups indicates the potential for 4-fluorothiobenzamide to participate in reactions with thiol groups . Additionally, the synthesis of 4-fluoropyrrolidine derivatives through double fluorination suggests that fluorine atoms on aromatic rings can be reactive and may be involved in further chemical transformations .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-fluorothiobenzamide are not directly discussed, the properties of similar fluorinated compounds can be inferred. Fluorinated aromatic compounds often exhibit unique electronic properties due to the electronegativity of fluorine, which can affect their reactivity and stability . The presence of a thioamide group in 4-fluorothiobenzamide would likely contribute to its chemical behavior, potentially making it a suitable building block for the synthesis of heterocyclic compounds or for applications in drug discovery.

Scientific Research Applications

1. Chemical and Physiological Characterization

4-Fluorothiobenzamide is structurally and spectrally similar to fluo-3, a widely used fluorescent Ca(2+)-indicator dye, but offers several advantages. It has greater absorption near 488 nm, resulting in brighter fluorescence emission, beneficial for applications involving argon-ion laser excitation and standard fluorescein filter sets. Its high fluorescence emission, efficient cell permeation, and dynamic range for reporting Ca2+ concentrations make it ideal for photometric and imaging applications, including confocal laser scanning microscopy, flow cytometry, spectrofluorometry, and high-throughput microplate screening assays (Gee et al., 2000).

2. Analytical Characterization of Research Chemicals

Research chemicals like fluorolintane, which includes 4-fluorothiobenzamide, are often synthesized and characterized for non-medical use. Comprehensive analytical characterizations include various mass spectrometry platforms, gas and liquid chromatography, and spectroscopy analyses. These studies are crucial for understanding the chemical nature of these compounds and their potential effects (Dybek et al., 2019).

3. Synthesis and Medicinal Applications

4-Fluoropyrrolidine derivatives, which are useful in medicinal chemistry, are synthesized using 4-fluorothiobenzamide compounds. These derivatives serve as attractive synthons for dipeptidyl peptidase IV inhibitors, highlighting their significance in medicinal applications. The methodology utilizing these synthons reduces the number of steps needed for the preparation of 4-fluoropyrrolidine derivatives in medicinal applications (Singh & Umemoto, 2011).

4. Photocatalytic Oxidation in Environmental Applications

The photocatalytic oxidation of 4-fluorothiobenzamide compounds, such as 5-fluorouracil, has been studied for environmental applications. Techniques like UV/TiO2 photocatalytic degradation are employed for the removal of these compounds from aqueous environments. This is particularly significant in the context of antineoplastic drug removal, highlighting the environmental implications of these substances (Lin & Lin, 2014).

5. Quantum Chemical Studies in Corrosion Inhibition

Quantum chemical and molecular dynamic simulation studies involving 4-fluorothiobenzamide derivatives have been conducted to predict their effectiveness as corrosion inhibitors. These studies provide insights into the interaction of these compounds with metal surfaces, offering potential applications in materials science and engineering (Kaya et al., 2016).

Safety And Hazards

4-Fluorothiobenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful

properties

IUPAC Name

4-fluorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFOHZWOKJQOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176715
Record name 4-Fluorothiobenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorothiobenzamide

CAS RN

22179-72-2
Record name 4-Fluorothiobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22179-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorothiobenzamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluorothiobenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluorothiobenzamide
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Synthesis routes and methods I

Procedure details

4-Fluorobenzamide (5.0 g, 35.9 mmol) in benzene (100 ml) is added Lawesson's reagent (7.27 g, 18.0 mmol) and the resulting solution is heated to reflux for 1 hour. The solution is cooled to room temperature, concentrated and water (150 ml) added. The mixture is heated to reflux for 3 hours, and cooled to room temperature. The precipitate is filtered and dried under vacuum to yield 4-fluorothiobenzamide as a yellow solid (4.1 g, 71%).
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7.27 g
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100 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Eighty-five ml of dry pyridine was saturated with hydrogen sulfide. To this was added 25 g of p-fluorobenzonitrile and 33 ml of triethylamine. Hydrogen sulfide was passed through the solution at room temperature, with good stirring. After 4 hours a sample on thin layer chromatography showed no nitrile. The solution was poured into water (600 ml) and ice. The solid product was filtered, washed with water and dried. Yield of 27.3 g, mp 143°--145° C.
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nitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Z Li, X Xu, J Hou, S Wang, H Jiang, L Zhang - Bioorganic Chemistry, 2018 - Elsevier
The free fatty acid receptor 1 (FFA1) plays an important role in amplifying insulin secretion in a glucose dependent manner. We have previously reported a series of FFA1 agonists with …
Number of citations: 16 www.sciencedirect.com
K Serdons, C Terwinghe, P Vermaelen… - Journal of medicinal …, 2009 - ACS Publications
Imaging agents targeting amyloid β (Aβ) may be useful for early diagnosis and follow-up of treatment of patients with Alzheimer’s disease (AD). Three of five tested 2-(4′-fluorophenyl)-…
Number of citations: 119 pubs.acs.org
J Zhao, R Gimi, S Katti, M Reardon… - … Process Research & …, 2015 - ACS Publications
… 2 required heating ethyl 4-chloroacetoacetate and 4-fluorothiobenzamide in ethanol and was found to be … A solution of 4-fluorothiobenzamide in ethanol was adjusted to 55 C. Ethyl 4-…
Number of citations: 18 pubs.acs.org
CR Moyes, R Berger, SD Goble, B Harper… - Journal of Medicinal …, 2014 - ACS Publications
… Starting from 4-fluorothiobenzamide (36d) following the procedures above provided compound 38d. H NMR (500 MHz, DMSO-d 6 ) δ 2.62 (m, 1H), 2.68 (m, 1H), 2.87 (m, 1H), 2.98 (m, …
Number of citations: 20 pubs.acs.org
NE Alom - 2020 - search.proquest.com
N, S-and N, O-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and bioactive natural products. These types of compounds exhibit a broad …
Number of citations: 2 search.proquest.com
K Matsuda, I Yanagisawa, Y Isomura… - Synthetic …, 1997 - Taylor & Francis
Thioamides were treated with iodomethane, and then o,o′-diaminobiphenyl or bipyridyl to afford 6-substituted-5H-dibenzo- or dipyrido [1,3]diazepines in good yields. …
Number of citations: 19 www.tandfonline.com
V Cecchetti, A Fravolini, PG Pagella, O Tabarrini… - Bioorganic & medicinal …, 1994 - Elsevier
A series of disubstituted thiazoles, functionalized with the essential 3,5-dihydroxy-6-heptenoic or heptanoic chain, were prepared and evaluated for their ability to inhibit the enzyme …
Number of citations: 3 www.sciencedirect.com
P Gisbert - 2019 - rua.ua.es
CAPÍTULO I. Sales de Hierro e Imidazolio Sustituidas con Grupo Acilo para el Acoplamiento Oxidativo-Tionación de Aminas. En el capítulo I, se ha llevado a cabo el acoplamiento …
Number of citations: 0 rua.ua.es

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